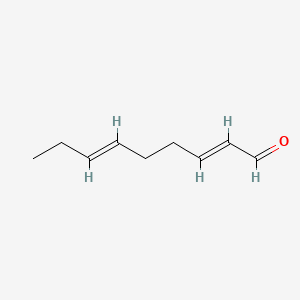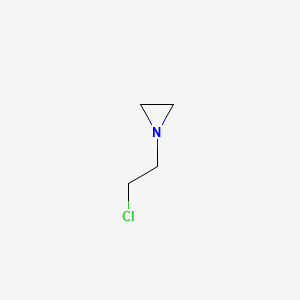
テトラメチルチオ尿素
概要
説明
Tetramethylthiourea (TMTU) is a sulfur-containing urea derivative studied extensively for its unique chemical and physical properties. Research into TMTU has provided insights into its molecular structure, synthesis methods, and its reactions with various chemical agents, offering a broad understanding of its behavior in both organic and inorganic chemistry contexts.
Synthesis Analysis
The synthesis of tetramethylthiourea involves various chemical pathways, including the reaction of TMTU with different metal moieties. For example, the interaction of TMTU with cis-PtII(phos)2 complexes depends on the anionic species present, leading to different reaction outcomes such as cyclometallation or hydrolysis to monothiocarbamato complexes (Alesi et al., 2006).
Molecular Structure Analysis
The molecular structure of TMTU has been determined through electron-diffraction studies in the gas phase, revealing a pyramidal configuration around the nitrogen atoms. This configuration is a defining feature of both tetramethylurea and tetramethylthiourea, with significant implications for their chemical reactivity and interactions (Fernholt et al., 1981).
Chemical Reactions and Properties
TMTU undergoes various chemical reactions, including its role in the formation of carbene ligands when reacted with ruthenium compounds. These reactions lead to the creation of sulfur- and diaminocarbene-containing clusters, demonstrating TMTU's versatility as a reactant in organometallic chemistry (Bodensieck et al., 1992).
Physical Properties Analysis
Studies on TMTU's adsorption on Au(111) surfaces via in situ scanning tunneling microscopy have provided detailed insights into its surface interactions and the formation of ordered structures on the gold surface. These findings are crucial for understanding the material's applications in surface chemistry and sensor technologies (Bunge et al., 1996).
Chemical Properties Analysis
The oxidation of TMTU by aqueous bromine and acidic bromate has been studied, offering insights into its kinetic and mechanistic aspects. These studies reveal the pathways and products of TMTU oxidation, contributing to a deeper understanding of its chemical behavior in oxidative conditions (Ajibola & Simoyi, 2011).
科学的研究の応用
有機合成
TMTUは、さまざまな化学化合物を生成するためのビルディングブロックとして、有機合成で広く使用されています。 求核剤として作用する能力により、ヘテロ環化合物の合成に役立ちます 。研究者は、医薬品や農薬の中間体として役立つ複雑な分子を構築するために、TMTUを利用しています。
医薬品化学
医薬品化学では、TMTUは抗甲状腺薬としての可能性を探られています 。その甲状腺腫形成効果は、甲状腺機能亢進症などの状態の管理に使用できることを示唆しています。ただし、潜在的な毒性があるため、使用は限られており、その作用機序をより深く理解するための研究が続けられています。
材料科学
TMTUは、特に金属錯体の開発において、材料科学で役割を果たしています 。これらの錯体は、潤滑剤や半導体として用途を持つMoS2やWS2などの材料の前駆体です。金属と安定な錯体を形成するTMTUの能力は、これらの材料の合成に不可欠です。
環境科学
環境科学では、TMTUは色素増感太陽電池の研究の一部です 。有機酸化還元メディエーターとして、従来の酸化還元対の代替手段を提供し、より効率的で環境に優しい太陽エネルギー変換につながる可能性があります。
農業
農業におけるTMTUの直接的な用途はよく文書化されていませんが、その誘導体や関連化合物は、病気の検出とインテリジェント農業システムにおける可能性について研究されています 。これらの用途は、作物の収量を向上させ、植物病気を管理するために不可欠です。
分析化学
分析化学では、TMTUの熱的特性が注目されています。 加熱による挙動は、チオン化合物の安定性と分解に関する洞察を提供し、熱分析とさまざまな物質の熱的挙動の理解に役立ちます .
化学合成
TMTUは、ハロアルカンとアルコールから硫化物を調製するために、化学合成で使用されています 。この方法は、さまざまな化学産業において重要な、幅広い硫黄を含む有機化合物を合成する際のTMTUの汎用性を示しています。
高度ポリマー材料
高度ポリマー材料の研究には、多くの場合、TMTUとその誘導体が含まれます。 これらの材料は、制御された農薬デリバリーシステムと超吸収性材料の創出に適用され、持続可能な農業に重要です .
Safety and Hazards
作用機序
Target of Action
Mode of Action
生化学分析
Biochemical Properties
Tetramethylthiourea plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, forming coordination complexes. For example, tetramethylthiourea forms tetrahedral CoCl2L2 and linear AuBrL complexes, where L represents tetramethylthiourea . The sulfur atom in tetramethylthiourea is the basic site, and alkylation occurs at this site, leading to the formation of isothiouronium salts . These interactions are crucial for its function in catalysis and synthesis.
Cellular Effects
Tetramethylthiourea affects various types of cells and cellular processes. It influences cell function by interacting with cellular proteins and enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form coordination complexes with metals can alter the activity of metalloenzymes, thereby affecting cellular processes . Additionally, its interaction with sulfur-containing biomolecules can influence redox reactions within cells.
Molecular Mechanism
The molecular mechanism of tetramethylthiourea involves its interaction with biomolecules at the molecular level. It binds to metal ions, forming coordination complexes that can inhibit or activate enzymes. For instance, tetramethylthiourea forms complexes with cobalt and gold, which can alter the activity of enzymes containing these metals . The compound’s planar structure and sulfur atom play a crucial role in these binding interactions, leading to changes in enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetramethylthiourea can change over time due to its stability and degradation. The compound is stable under standard conditions but can degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to tetramethylthiourea can lead to changes in cellular metabolism and enzyme activity . These temporal effects are essential for understanding the compound’s long-term biochemical properties.
Dosage Effects in Animal Models
The effects of tetramethylthiourea vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of tetramethylthiourea can cause toxicity in animal models, affecting body weight, organ function, and overall health . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
Tetramethylthiourea is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by altering enzyme activity. The compound’s interaction with sulfur-containing enzymes can affect redox reactions and energy metabolism within cells . These metabolic pathways are essential for understanding the compound’s role in cellular function and its potential therapeutic applications.
Transport and Distribution
Tetramethylthiourea is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s planar structure and sulfur atom allow it to bind to specific proteins, facilitating its transport across cell membranes . Once inside the cell, tetramethylthiourea can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of tetramethylthiourea is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function. For example, tetramethylthiourea may localize to the mitochondria, where it can influence energy metabolism and redox reactions . Understanding its subcellular localization is crucial for elucidating its biochemical properties and potential therapeutic applications.
特性
IUPAC Name |
1,1,3,3-tetramethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S/c1-6(2)5(8)7(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOILHPDHOHILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026126 | |
| Record name | 1,1,3,3-Tetramethyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1,3,3-tetramethyl-2-thiourea appears as white crystals. (NTP, 1992), White solid; [CAMEO] Yellow solid; [Alfa Aesar MSDS] | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetramethylthiourea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7376 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245 °C | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRAMETHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
10 to 50 mg/mL at 75 °F (NTP, 1992), Sol in water and alcohol, Water solubility= 5,400 mg/l | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRAMETHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.45 [mmHg] | |
| Record name | Tetramethylthiourea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7376 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2782-91-4 | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetramethylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAMETHYLTHIOUREA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N,N,N',N'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3-Tetramethyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6T67A1P72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRAMETHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
172 to 174 °F (NTP, 1992), 78-9 °C | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRAMETHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Tetramethylthiourea has the molecular formula C5H12N2S and a molecular weight of 132.23 g/mol.
A: Infrared (IR) spectroscopy reveals characteristic shifts in tetramethylthiourea bands upon coordination with metals, suggesting bonding through the sulfur atom. [] These shifts are valuable for identifying complex formation and studying bonding modes. Additionally, Copper Nuclear Quadrupole Resonance (NQR) spectra of tetramethylthiourea complexes provide insights into the electronic environment around the copper nucleus, further elucidating bonding characteristics. []
A: Tetramethylthiourea exhibits potential-dependent adsorption on gold electrodes. [] In alkaline solutions, this adsorption is reversible. [] Infrared spectroscopy reveals that tetramethylthiourea adsorbs with its NC(S)N plane parallel to the gold surface. [] In acidic solutions, adsorption occurs across a wider potential range, and at sufficiently positive potentials, an Au(I)-tetramethylthiourea complex forms and dissolves into the solution. []
A: Research using UV–VIS spectroscopy, ESI mass spectrometry, 1H NMR, cyclic voltammetry, and surface-enhanced Raman scattering has shown that tetramethylthiourea reacts with hydrogen peroxide in a two-step process. [] The first step involves oxidation of tetramethylthiourea to tetramethylthiourea monoxide. [] Subsequently, tetramethylthiourea monoxide is further oxidized to tetramethylurea and sulfate, potentially involving the release of sulfur monoxide. []
A: The reaction of tetramethylthiourea with methyl iodide displays solvent-dependent kinetics. [] In solvents where free ions and ion-pairs are less abundant compared to larger aggregates, limiting forms of the rate law are observed. [] The rate of the forward reaction correlates with solvent effects observed in Menschutkin reactions. []
A: Yes, acting as a catalyst in the presence of acetic acid, tetramethylthiourea can promote the decomposition of certain stabilized selenonium ylides at room temperature. [] This reaction yields the corresponding selenides and olefins in good yields. []
A: The tetramethylthiourea/tetramethylformaminium disulfide (TMTU/TMFDS2+) redox couple has shown promise in DSSCs, particularly with indoline dyes like D205. [] Devices using this combination have achieved power conversion efficiencies of 7.6 % under AM 1.5G 1 sun illumination. [] While TMTU efficiently regenerates indoline dyes, its regeneration of ruthenium dyes is less efficient. [] Notably, TMTU-based DSSCs exhibit efficient charge collection and injection. []
A: Yes, Density Functional Theory (DFT) calculations have been performed on tetramethylthiourea oxide models to distinguish between the monoxide, dioxide, and trioxide forms. [] These calculations suggest that tetramethylthiourea monoxide exists primarily as an adduct of thiourea and an oxygen atom (═S–>O). []
A: The presence of four methyl groups in tetramethylthiourea introduces significant steric hindrance compared to unsubstituted thiourea. [] This steric bulk can influence the geometry and stability of metal complexes. For instance, in ruthenium(II) complexes, the S–Ru–S angle deviates from linearity, likely due to the bulky tetramethylthiourea ligands. []
A: Studies in rats have shown that long-term dietary exposure to high levels (300 ppm) of tetramethylthiourea can lead to thyroid tumor development. [] Specifically, follicular cell carcinomas were observed in female rats, highlighting the potential carcinogenicity of the compound under certain conditions. []
A: Research suggests that tetramethylthiourea, acting as a hydroxyl radical scavenger, can inhibit the asbestos-induced tumor necrosis factor-alpha (TNF-alpha) response from rat alveolar macrophages. [] This finding implies a role of iron-catalyzed reactive oxygen species (ROS) in asbestos-induced inflammation and suggests a potential protective effect of tetramethylthiourea against this type of toxicity. []
ANone: Various analytical techniques are employed to study tetramethylthiourea and its reactions. These include:
- UV–VIS Spectroscopy: Used to monitor reaction kinetics and identify intermediates in reactions with hydrogen peroxide. []
- ESI Mass Spectrometry: Employed to identify reaction intermediates and products, particularly in oxidation reactions. [, ]
- 1H NMR: Provides structural information about tetramethylthiourea complexes and their behavior in solution. [, ]
- Cyclic Voltammetry: Utilized to study the electrochemical behavior of tetramethylthiourea complexes and elucidate redox mechanisms. [, ]
- Surface-Enhanced Raman Scattering: Used to investigate the interaction of tetramethylthiourea with metal surfaces. []
- X-ray Diffraction: Provides detailed structural information about tetramethylthiourea complexes in the solid state. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one](/img/structure/B1220208.png)
![methyl 2-[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1220209.png)


![4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)
![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)
![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)


![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)



